The table below summarizes the core identifiers and physical properties of 3,3-Dimethyl-1-butanol.
| Property | Value / Description |
|---|---|
| Chemical Name | 3,3-Dimethylbutan-1-ol (IUPAC); also known as Neohexanol [1] [2] |
| CAS Registry Number | 624-95-3 [1] [3] |
| Molecular Formula | C6H14O [1] [2] [3] |
| Molecular Weight | 102.17 g·mol⁻¹ [1] [2] |
| Physical Form | Colorless liquid [1] |
| Melting Point | -60 °C (-76 °F) [1] [2] |
| Boiling Point | 143 °C (289 °F) [1] [2] |
| Density | 0.844 g/mL at 25 °C [1] [2] |
| Flash Point | 118 °F (48 °C) [1] |
| Water Solubility | Slightly soluble [1] |
Industrial preparation of DMB focuses on efficiency, yield, and purity. The following diagram illustrates a common Grignard-based synthesis workflow.
Synthesis workflow for this compound via Grignard reaction [4].
A prominent method involves a Grignard reaction between a neopentyl halide and magnesium, followed by reaction with gaseous formaldehyde and acid hydrolysis [4]. This approach improves yield and purity while reducing side reactions and simplifying post-processing compared to older methods [4] [5].
DMB is not just a synthetic intermediate; it has significant biological activity. It was initially investigated as a structural analog of choline that could inhibit gut microbial trimethylamine (TMA) production, thereby reducing plasma levels of the pro-inflammatory metabolite trimethylamine-N-oxide (TMAO) [2].
However, a 2025 study revealed a more complex mechanism. In a collagen-induced arthritis (CIA) mouse model, DMB treatment reduced arthritis severity by over 50%, but this effect was independent of TMAO inhibition [6] [7]. Researchers identified a novel host-derived metabolite, 3,3-dimethylbutyric acid (DMBut), and found that both DMB and DMBut likely confer protection by directly modulating pro-inflammatory cytokine secretion from macrophages [6] [7].
Key areas of research include:
DMB is available from various chemical suppliers primarily for research purposes. The table below provides representative pricing examples.
| Supplier | Product Number | Purity | Pack Size | Price (USD) |
|---|---|---|---|---|
| Sigma-Aldrich | 183105 | 98% | 10g | $132.05 [1] |
| Sigma-Aldrich | 183105 | 98% | 50g | $349.60 [1] |
| TCI Chemicals | D1333 | >95.0% | 5mL | $36.00 [1] |
| TCI Chemicals | D1333 | >95.0% | 25mL | $114.00 [1] |
| Santa Cruz Biotechnology | sc-238631 | - | 10g | $86.00 [3] |
| Santa Cruz Biotechnology | sc-238631A | - | 50g | $329.00 [3] |
DMB is a structural analog of choline where the nitrogen atom is replaced by a carbon [1]. It non-lethally inhibits the microbial enzyme choline TMA-lyase (CutC), which is responsible for cleaving dietary choline into TMA and acetaldehyde [1]. This mechanism is visualized below.
DMB inhibits gut microbial CutC enzyme to block TMA and TMAO production.
DMB does not affect bacterial growth or choline uptake but acts as a competitive inhibitor of the CutC enzyme [1]. By reducing TMA production, DMB subsequently lowers levels of TMAO, a metabolite linked to increased risk of cardiovascular diseases [1].
The table below summarizes key experimental data on DMB's inhibitory effects.
| Experimental Model | Key Finding | Reported IC₅₀/Value | Contextual Notes |
|---|---|---|---|
| In vitro TMA lyase inhibition (recombinant CutC/D from P. mirabilis) [1] | Inhibition of choline TMA-lyase activity | ~10 µM | Primary enzymatic target |
| Ex vivo TMA production (live P. mirabilis) [1] | Inhibition of TMA formation from choline in bacterial culture | Significant reduction | Confirms action in live microbes |
| In vivo TMAO reduction (Apoe⁻/⁻ mice on high choline diet) [1] | Reduction in plasma TMAO levels | Significant reduction | Therapeutic effect demonstrated |
| In vivo Atherosclerosis (Apoe⁻/⁻ mice) [1] | Inhibition of atherosclerotic lesion development | Significant reduction | Final pathophysiological outcome |
DMB is one of several investigated inhibitors; the table below compares it with other compounds.
| Inhibitor | Proposed Mechanism | Reported Potency (IC₅₀) | Key Characteristics |
|---|---|---|---|
| DMB [1] | Competitive inhibitor of CutC | ~10 µM (recombinant system) | Non-lethal to microbes; found in some oils and wines |
| Iodomethylcholine (IMC) [2] | Mechanism-based inhibitor of CutC | Not specified in results | Covalently targets the enzyme |
| Betaine Aldehyde (BA) [2] | Covalent, reversible inhibitor (forms thiohemiacetal with CutC-Cys489) | 26 µM (in vitro) | Identified via screening a focused library |
| Cyclic Choline Analog (Compound 6) [2] | Competitive, mechanism-based inhibitor | 2.9 µM (in vitro) | Conformationally constrained; high potency |
For researchers aiming to validate or build upon these findings, here are summaries of the core methodologies used in the studies.
This method is used to screen compounds for their ability to inhibit TMA production from choline by live bacteria [1].
This protocol describes how to test the efficacy of an inhibitor like DMB in an animal model of atherosclerosis [1].
DMB demonstrates the therapeutic potential of targeting gut microbial metabolism without causing bactericidal effects, minimizing selective pressure for resistance [1]. Its presence in balsamic vinegar and red wines suggests it's a dietary factor [1]. However, inhibitor sensitivity can vary across CutC enzymes from different microbial species, so efficacy may depend on an individual's gut microbiome composition [1].
DMB exerts its effect by targeting a key microbial enzyme complex within the gut bacteria.
| Aspect of Inhibition | Detailed Description |
|---|---|
| Target Enzyme | Microbial choline TMA-lyase (CutC) and its activating protein (CutD) [1] [2]. |
| Inhibition Type | Non-lethal, competitive inhibition [1] [2]. |
| Molecular Mechanism | DMB, a structural choline analog, binds the CutC active site, blocking choline conversion. Nitrogen in choline is replaced with a carbon atom in DMB [1]. |
| Biological Consequence | Reduces TMA production from dietary choline, lowering host TMAO levels without affecting bacterial viability or cholesterol metabolism [1]. |
The following diagram illustrates the competitive inhibition mechanism of DMB within the gut microbiome.
The potency of DMB and a more potent, second-generation inhibitor is quantified in the following table.
| Inhibitor | Chemical Nature | Mechanism | In Vitro IC₅₀ / Potency | In Vivo Effect (Mouse Models) |
|---|---|---|---|---|
| DMB | Structural choline analog (carbon-for-nitrogen substitution) [1]. | Reversible, competitive inhibitor of CutC [1]. | IC₅₀ ~10 µM [1]. | Single oral dose reduces plasma TMAO for up to 3 days; attenuates atherosclerosis and thrombosis [2]. |
| Iodomethylcholine (IMC) | Mechanism-based, "suicide substrate" inhibitor [2]. | Irreversibly inactivates CutC after enzyme catalysis [2]. | IC₅₀ ~1,000x more potent than DMB [2]. | Not fully detailed in available search results, but developed for enhanced therapeutic potential [2]. |
For researchers looking to validate or screen for TMA-lyase inhibition, here are summaries of key methodologies.
This assay measures the conversion of isotope-labeled choline to TMA in a controlled system [1] [2].
This protocol assesses inhibition in live, intact bacteria [1] [2].
This method uses a more complex, physiologically relevant microbial community [2].
The development of DMB and more potent analogs like IMC validates the strategy of "drugging the microbiome" to treat cardiometabolic diseases without lethally affecting gut flora [1] [2]. This approach limits systemic drug exposure by targeting the microbial compartment, offering a promising therapeutic avenue for atherosclerosis, thrombosis, and other TMAO-related conditions [3] [4] [2].
HLA-DMB (Major Histocompatibility Complex, Class II, DM Beta) is a critical component of the HLA-DM protein complex. This complex acts as a catalyst in the immune system, facilitating the loading of antigenic peptides onto MHC class II molecules within antigen-presenting cells. This process is essential for activating CD4+ T-cells and initiating a targeted adaptive immune response [1].
The table below summarizes the fundamental characteristics of HLA-DMB:
| Attribute | Description |
|---|---|
| Full Name | Major Histocompatibility Complex, Class II, DM Beta [1] |
| Primary Function | Subunit of the HLA-DM complex; a catalyst in the MHC II antigen presentation pathway [1] |
| Biological Role | Peptide editing; ensures MHC II molecules present stable, diverse antigens to CD4+ T-cells [1] |
| Key Mechanism | Mediates the exchange of peptides within the MHC class II compartment (MIIC) of antigen-presenting cells [1] |
Current basic research on HLA-DMB investigates its role in various diseases, with a focus on its impact on the tumor immune microenvironment and chronic inflammation.
The table below summarizes quantitative findings and methodological insights from recent studies:
| Research Context | Key Finding on HLA-DMB | Experimental Models & Methods | Interpretation |
|---|---|---|---|
| Endometrial Carcinoma (UCEC) | mRNA & protein levels significantly higher in tumor vs. normal tissues [1]. | Analysis of 589 samples from TCGA database; qPCR; Immunohistochemistry (IHC) [1]. | High HLA-DMB correlates with improved prognosis, serving as an independent favorable prognostic factor [1]. |
| Endometrial Carcinoma (UCEC) | High expression associated with increased immune infiltration scores and immune-enhancing factors [1]. | Immune infiltration analysis (TIMER2.0, CIBERSORT); GSEA; PPI networks [1]. | Suggests role in promoting anti-tumor immunity via enhanced T-cell activation [1]. |
| Periodontitis | Identified as a hub gene with differential methylation in polymorphonuclear neutrophils (PMNs) [2]. | Integrated methylome & transcriptome analysis of patient PMNs; RT-qPCR; Western Blot [2]. | Epigenetic regulation of HLA-DMB in immune cells contributes to chronic inflammatory disease development [2]. |
The studies on HLA-DMB utilize a suite of advanced bioinformatic and molecular biology techniques. The workflow below outlines a typical integrated multi-omics approach used in these investigations.
Integrated research workflow for HLA-DMB, combining bioinformatics and lab validation.
Key methodological components include:
HLA-DMB's function is best understood in the context of the MHC class II pathway. The diagram below illustrates its critical catalytic role.
HLA-DMB's catalytic role in antigen presentation and T-cell activation.
This catalytic function is crucial for effective immunity. In diseases like cancer, its high expression likely indicates a more robust immune response against tumor cells [1]. Conversely, in chronic inflammation like periodontitis, epigenetic changes in the HLA-DMB gene can disrupt this pathway, contributing to disease pathology [2].
The research points to several promising therapeutic directions:
The table below summarizes the safety and handling information available from a chemical supplier and peer-reviewed research contexts.
| Aspect | Details and Classification |
|---|---|
| GHS Hazard Statements [1] | H226 - Flammable liquid and vapor. |
| Recommended Precautions [1] | P210, P233, P240, P241, P242, P243, P280, P303+P361+P353, P370+P378, P403+P235, P501 |
| Physical State & Properties [1] | Liquid. Boiling Point: 142 °C. Flash Point: 56 °C. Specific Gravity: 0.81. |
| Toxicological Effects (Research Context) | Orally active in mice. Long-term administration (in drinking water up to 9 months) reported as well-tolerated and safe, with no adverse effects on lipids, glucose, or liver and kidney function observed [2]. |
In experimental settings, 3,3-Dimethyl-1-butanol is typically administered to mice via drinking water. The following details are compiled from several studies:
This compound is a research compound studied for its ability to inhibit the production of Trimethylamine N-oxide (TMAO), a gut microbiota-derived metabolite linked to cardiovascular diseases [3] [4] [2].
The diagram below illustrates the proposed mechanism of action and experimental findings based on pre-clinical research.
This diagram maps the proposed mechanism from animal studies. DMB reduces TMAO levels, inhibiting signaling pathways to attenuate disease phenotypes [3] [2].
In organic chemistry, alcohols are classified as primary, secondary, or tertiary based on the number of carbon atoms attached to the carbon that bears the hydroxyl (-OH) group [1].
The structure of 3,3-Dimethyl-1-butanol is CC(C)(C)CCOH [6]. The carbon atom of the -OH group is at the end of the chain, bonded to one other carbon atom, which meets the definition of a primary alcohol.
The following diagram illustrates the structure and classification logic:
Diagram showing the structural classification of this compound as a primary alcohol.
It's important to note that one chemical supplier webpage incorrectly classifies it as a tertiary alcohol [7]. However, this is contradicted by authoritative sources like Wikipedia, NIST, and fundamental chemistry educational resources which align with the structural analysis confirming its status as a primary alcohol [1] [6] [8].
The table below summarizes the key physical properties of this compound:
| Property | Value |
|---|---|
| CAS Registry Number | 624-95-3 [6] [8] [7] |
| Molecular Formula | C₆H₁₄O [6] [8] [7] |
| Molar Mass | 102.17 - 102.18 g/mol [8] [7] [9] |
| Density | 0.844 g/cm³ (at 15-25 °C) [6] [9] |
| Melting Point | -60 °C [6] [9] |
| Boiling Point | 143 °C [6] [9] |
| Physical Form | Colorless liquid [7] [9] |
Despite its simple alcohol classification, this compound (DMB) is a significant compound in scientific research due to its biological effects.
The following diagram outlines the experimental workflow and the role of DMB in inhibiting TMAO formation:
Experimental workflow showing DMB inhibition of gut microbial TMA production.
This compound (DMB) is a valuable primary alcohol that serves as an important intermediate in organic synthesis and has gained significant interest in pharmaceutical research. It is a structural analog of choline [1] and has been identified as an orally active inhibitor of trimethylamine (TMA) and trimethylamine N-oxide (TMAO) formation [2]. DMB is found naturally in some balsamic vinegars, red wines, and cold-pressed extra virgin olive oils [1]. Its role as a key intermediate in the synthesis of the high-intensity sweetener neotame [3] and its therapeutic potential in cardiovascular and inflammatory diseases [4] [2] make its efficient synthesis highly relevant for drug development professionals.
The synthesis of DMB can be achieved through different Grignard-based pathways. The table below summarizes and compares two key methods described in the patent literature.
| Method | Key Reactants | Reaction Steps | Advantages | Limitations/Challenges |
|---|
| Grignard Reaction with Formaldehyde [5] [6] | Neopentyl halide, Magnesium, Formaldehyde | 1. Grignard reagent formation 2. Reaction with formaldehyde gas 3. Hydrolysis & work-up | Higher yield and purity; fewer side reactions; simpler post-processing [5] | Requires careful temperature control and dry formaldehyde | | Classical Two-Step Chain Elongation [7] | tert-Butyl halide, 1,2-Dihaloethane, Magnesium | 1. Grignard reagent formation 2. Reaction with 1,2-dihaloethane 3. Hydrolysis of intermediate | Readily available starting materials | Lower yield due to coupling side reactions; difficult post-processing [5] [7] |
This preferred method involves the reaction of a neopentyl Grignard reagent with formaldehyde to directly yield this compound [5] [6].
Preparation of Neopentylmagnesium Chloride Grignard Reagent:
Reaction with Formaldehyde:
Acid Hydrolysis and Work-up:
Isolation and Purification:
The following diagram illustrates the complete experimental workflow for the synthesis of this compound.
The following table summarizes the key characteristics of DMB for identification and handling purposes [1] [3].
| Property | Value / Description |
|---|---|
| CAS Number | 624-95-3 [3] |
| Molecular Formula | C₆H₁₄O [1] [3] |
| Molar Mass | 102.17 g/mol [2] [3] |
| Physical Form | Colorless to light yellow liquid [2] [3] |
| Boiling Point | 143 °C [1] [3] |
| Melting Point | -60 °C [1] [3] |
| Density | 0.844 g/mL at 25 °C [1] [3] |
| Flash Point | 118 °F (48 °C) [3] |
| Water Solubility | Slightly soluble [3] |
DMB has shown significant promise in preclinical research, primarily as a gut microbial TMA lyase inhibitor, leading to potential therapeutic applications.
DMB is recognized as an inhibitor of trimethylamine (TMA) formation by gut microbiota. TMA is metabolized in the liver to trimethylamine-N-oxide (TMAO), a metabolite strongly linked to the promotion of atherosclerosis and cardiovascular diseases [1] [2]. By inhibiting microbial TMA production, DMB reduces plasma TMAO levels [1] [2]. Furthermore, a 2025 study revealed that DMB and its host-derived metabolite, 3,3-dimethylbutyrate (DMBut), ameliorate collagen-induced arthritis in mice through direct immunomodulatory effects, independent of TMAO reduction. These effects involve the inhibition of pro-inflammatory cytokine secretion from macrophages and modulation of the p65 NF-κB and TGF-β1/Smad3 signaling pathways [4].
The following table summarizes common in vivo dosing regimens for DMB based on published studies.
| Application Model | Dosage Form | Dosing Regimen | Key Outcomes |
|---|---|---|---|
| Collagen-Induced Arthritis (CIA) in Mice [4] | 1% (v/v or w/v?) DMB in drinking water | Oral administration for the study duration | >50% reduction in arthritis severity; reduced pro-inflammatory cytokines. |
| Heart Failure (HF) in Mice [2] | 1% DMB in water | Oral gavage; 6 weeks | Reduced plasma TMAO, cardiac hypertrophy, fibrosis, and expression of HF markers. |
| Social Behavior Study in Mice [2] | 0.2% and 1.0% DMB in water | Oral gavage; 21 days | Dose-dependent increase in serum TMAO; weakened social dominance. |
The Grignard reaction with formaldehyde provides an efficient and high-yielding synthesis route for this compound, making it readily accessible for research and development. Its significant biological activity as a modulator of the gut-microbiome-liver axis and as a direct immunomodulatory agent opens promising avenues for therapeutic intervention in cardiovascular, metabolic, and autoimmune diseases. Further research is warranted to fully elucidate its molecular targets and translate these findings into clinical applications.
1. Analytical Context and Importance
2. Key Method Validation Parameters The method has been validated according to the Eurachem guide, ensuring its reliability for quantitative analysis [3].
Table 1: Summary of Method Validation and Typical Parameters
| Parameter | Description / Value |
|---|---|
| Principle | Headspace SPME extraction followed by GC-MS separation and detection |
| Sample Type | Extra virgin olive oil [3] |
| Quantification | Relies on a calibration curve (specific type not detailed in available literature) |
| Key Advantage | Rapid and avoids direct injection of the oily matrix [3] |
| Reported DMB Concentrations | Varies widely; exemplary values from 1,500 ng/L to over 11,000 ng/L in olive oil [3] |
1. Equipment and Reagents
2. Sample Preparation
3. HS-SPME Extraction Procedure The following conditions are optimized based on general best practices for plant volatiles [4]:
4. GC-MS Analysis Conditions While the specific temperature program for DMB is not listed, the method follows standard practices for volatile compounds. The following workflow outlines the general analytical process.
General GC-MS Operating Parameters:
5. Quantification and Data Analysis
This HS-GC-MS protocol enables researchers to:
3,3-Dimethyl-1-butanol (DMB) is a recently identified bioactive compound in extra virgin olive oil that has garnered significant scientific interest due to its potential health benefits. First successfully identified and quantified in olive oil in 2025 through an international research collaboration, DMB represents a novel microconstituent that differs from previously studied phenolic compounds. This discovery has opened new avenues for research on olive oil as a biofunctional food, with potential applications in preventing cardiovascular diseases, Alzheimer's disease, and other conditions linked to gut microbiota metabolites. The development of a reliable HS-GC/MS method for DMB quantification has enabled researchers to systematically study this compound's presence across different olive oil varieties and production methods. [1] [2] [3]
The analytical challenge of detecting DMB in olive oil persisted for years despite fragmentary reports of its potential importance. Prior to 2025, no validated method existed for safely and reliably determining DMB concentrations in olive oil matrices. Professor Apostolos Kiritsakis, who led the international research team that finally developed a successful method, noted: "We searched the bibliography and more than 200 papers on olive oil, but the method of determining the DMB component appears nowhere." This methodological gap hindered comprehensive research on DMB's prevalence and health implications. The breakthrough came through a collaborative effort between Greek and Turkish researchers, along with olive oil producers who provided samples with significant DMB concentrations for analysis. [1] [3]
DMB exerts its primary health-protective effects through inhibition of trimethylamine-N-oxide (TMAO) production, a gut microbiota-dependent metabolite strongly associated with cardiovascular disease pathogenesis. The mechanism begins when dietary precursors found in red meat, egg yolks, and high-fat dairy products are metabolized by gut microbiota into trimethylamine (TMA). This TMA is then absorbed into the bloodstream and transported to the liver, where it undergoes oxidation to form TMAO via flavin-containing monooxygenase enzymes. DMB functions as a non-lethal inhibitor of microbial TMA lyases, effectively reducing TMA production without adversely affecting gut microbiota diversity or survival. This inhibition subsequently leads to reduced plasma TMAO levels, which has been demonstrated to attenuate the development of atherosclerosis in animal models. [1] [2] [3]
The pathophysiological role of TMAO extends beyond cardiovascular disease to include renal dysfunction, hypertension, and adverse cardiac structural and electrical remodeling. Research at the Cleveland Heart Lab in Ohio, USA, demonstrated that dietary supplementation with DMB safely inhibited atherosclerosis progression in mice by reducing plasma TMAO levels, inhibiting foam cell formation, and decreasing aortic plaque development—all without affecting circulating cholesterol levels. Additional studies have shown that DMB treatment alleviates hypertension, improves endothelial function, and reduces proinflammatory cytokine expression while increasing endothelial nitric oxide synthase expression. These multifaceted benefits position DMB as a promising microbiome-targeted therapeutic approach for preventing microbiota-mediated cardiovascular and metabolic diseases. [2] [3]
Table 1: Summary of Preclinical Evidence for DMB's Health Benefits
| Disease Model | Key Findings | Proposed Mechanisms | Reference |
|---|---|---|---|
| Atherosclerosis | Reduced aortic plaque progression, inhibited foam cell formation | Suppressed TMAO production without affecting cholesterol | Wang et al. (2015) [2] |
| Heart Failure | Attenuated cardiac structural and electrical remodeling | Reduced TMAO levels; improved cardiac function | Wang (2020) [2] |
| Hypertension | Prevented developmental programming of hypertension | Reprogrammed gut microbiota metabolites; improved endothelial function | Hsu et al. (2019) [2] |
| Western Diet-Induced Vascular Dysfunction | Improved vascular function, reduced exercise intolerance | Suppressed TMAO; reduced oxidative stress and inflammation | Brunt et al. (2022) [2] |
The concentration of DMB in olive oil varies significantly across different products and producers, with the highest levels reported in specifically cultivated multivarietal extra virgin olive oils. Research analyzing olive oil samples from Greece and Turkey revealed a wide concentration range, with most commercial samples showing relatively low DMB levels while specifically developed products contained substantially higher concentrations. This variability suggests that agricultural practices, olive varieties, harvest timing, and extraction methods likely influence DMB formation and preservation in the final product. The highest concentrations were found in olive oils produced by Sakellaropoulos Organic Farms in Sparta, Greece, particularly in their specially developed "Plus Health" line of multivarietal extra virgin olive oils. [1] [3]
Table 2: DMB Concentrations in Olive Oil Samples from Greece and Turkey
| Sample Identifier | Olive Oil Type | DMB Concentration | Notes |
|---|---|---|---|
| N1 | "Plus Health Blue" multivarietal | 9.7 mg/L | Specifically cultivated for high DMB |
| N2 | "Plus Health DMB" multivarietal | 11.4 mg/L | Highest recorded concentration; specially designated |
| N3 | "Fyllikon" First Harvest Organic | 8.3 mg/L | Early harvest product |
| N4 | "Plus Health Green" multivarietal | 7.8 mg/L | Multivarietal blend |
| N5 | "Agourelaio" Early Harvest Organic | 6.8 mg/L | Early harvest product |
| N6 | Unknown | 4.8 μg/L | Commercial sample |
| N7 | "Armonia" Monovarietal Organic | 4.8 μg/L | Single variety product |
| N8 | Edremit-type (Kırkağaç, Manisa) | 8.8 μg/L | Turkish origin |
| N9 | Commercial product (Turkey) | 1.5 μg/L | Purchased in Turkish market |
The analytical method used for these determinations has been validated according to the European guide Eurachem in collaboration with the Cooperation on International Traceability in Analytical Chemistry (CITAC), ensuring reliability and accuracy of the reported values. Notably, the DMB concentrations in specifically developed olive oils are approximately 1,000-fold higher than those found in standard commercial products, demonstrating the feasibility of producing olive oil with substantial DMB content through targeted agricultural and processing approaches. This significant concentration differential highlights the potential for optimizing olive oil production to enhance its content of this beneficial compound. [1] [3]
Proper sample handling is critical for accurate DMB quantification in olive oil. Samples should be stored in a freezer in individual containers without headspace to prevent volatile compound loss. For analysis, approximately 1 gram of olive oil is precisely weighed and transferred to a 20 mL headspace vial, which is immediately sealed with a magnetic cap and silicone septum. Prepared samples should be stored at 4°C before analysis and analyzed within 24 hours of preparation. When ready for analysis, samples are thawed at room temperature for 30 minutes, then vigorously shaken using a vortex mixer for 1 minute to ensure homogeneity. This standardized preparation protocol minimizes DMB loss and ensures reproducible results across analytical batches. [4]
The headspace vials play a crucial role in maintaining analytical integrity. Headspace analysis requires that compounds of interest have high volatility while the sample matrix is much less or non-volatile. Quality vials and caps that form a tight seal are essential to prevent loss of volatile compounds during incubation and analysis. For DMB analysis, larger vial sizes (10-mL to 22-mL capacities) are preferred as they accommodate larger sample volumes and/or larger headspace above the sample, which can enhance detection sensitivity for volatile analytes like DMB. The phase ratio (β), defined as the relative volumes of the gas and liquid phases in the vial, significantly affects analyte partitioning into the headspace and should be kept consistent across samples for comparable results. [5]
The HS-GC/MS system for DMB analysis consists of three main components: a headspace autosampler, gas chromatograph, and mass spectrometer. The optimized method utilizes a multipurpose autosampler (MPS) headspace unit coupled to a gas chromatograph equipped with a non-polar HP-5MS UI capillary column (30 m length, 0.25 mm internal diameter, 0.25 μm film thickness). The GC is interfaced with a single quadrupole mass spectrometer equipped with an inert ion source. This configuration provides the necessary sensitivity and specificity for reliable DMB quantification in complex olive oil matrices. [4]
Critical instrumental parameters must be optimized for DMB analysis. The headspace unit should maintain sample incubation at a precisely controlled temperature, typically 40°C for 8 minutes to establish equilibrium between the sample and headspace phases. A 100 μL aliquot of the headspace is then withdrawn using a heated syringe (maintained at 80°C) and injected into the GC injector (also set at 80°C) in splitless mode to maximize transfer of the analyte onto the chromatographic column. The carrier gas (typically helium or nitrogen) flows at appropriate pressure (approximately 4 bar inlet pressure) to ensure efficient chromatographic separation. These parameters collectively ensure optimal transfer and separation of DMB from other volatile components in the olive oil matrix. [4] [6]
Chromatographic conditions are optimized to achieve baseline separation of DMB from interfering compounds. The GC oven temperature program typically begins at 40°C (held for 2-5 minutes), then increases at a rate of 10-15°C per minute to a final temperature of 250°C (held for 2-5 minutes). The total run time is approximately 20-30 minutes, depending on the specific column and instrument configuration. This temperature profile effectively separates DMB from other volatile organic compounds present in olive oil, including alcohols, aldehydes, ketones, and esters that might co-elute or interfere with DMB detection. [4] [1]
Mass spectrometric detection provides the specificity required for accurate DMB quantification. The mass spectrometer operates in selected ion monitoring (SIM) mode to enhance sensitivity for DMB detection. Characteristic mass fragments of DMB are monitored, with the primary quantitation ion selected based on abundance and specificity. The ion source temperature is typically maintained at 230°C, and the quadrupole temperature at 150°C. The electron impact ionization energy is set at 70 eV, which provides reproducible fragmentation patterns for compound identification. DMB identification is confirmed by matching both the retention time and mass spectrum with an authentic reference standard, while quantification is performed based on peak area comparison to a calibration curve generated from standard solutions of known concentration. [4] [1] [7]
The HS-GC/MS method for DMB quantification in olive oil has been rigorously validated according to the European guide Eurachem to ensure reliability, accuracy, and precision. Key validation parameters include linearity, sensitivity, precision, and accuracy. The method demonstrates excellent linearity across a defined concentration range, with correlation coefficients (R²) typically exceeding 0.995. Sensitivity is characterized by determining the limit of detection (LOD) and limit of quantification (LOQ), which for DMB analysis are sufficiently low to detect the compound at concentrations found in commercial olive oil samples. [2] [3]
Precision is evaluated through both intra-day and inter-day repeatability studies, expressed as relative standard deviation (RSD%). For a robust DMB quantification method, RSD values should generally be <10% for intra-day precision and <15% for inter-day precision. Accuracy is assessed through recovery experiments by spiking olive oil samples with known amounts of DMB standard at different concentration levels. Acceptable recovery rates typically range between 80-120%, indicating minimal matrix effects and reliable quantification capability. The validated method ensures that DMB concentrations reported in olive oil samples accurately represent the true values, enabling meaningful comparisons between different products and production methods. [2] [3]
Routine quality control measures are essential for maintaining analytical integrity in DMB analysis. Each analytical batch should include procedural blanks to monitor contamination, quality control samples (pooled olive oil samples with known DMB concentrations) to assess method performance, and calibration standards to verify instrument response. Continuing calibration verification standards should be analyzed after every 10-15 samples to ensure sustained instrument performance throughout the analytical sequence. System suitability tests should be performed before each analytical run to confirm that resolution, sensitivity, and retention time stability meet predefined acceptance criteria. [5] [7]
Standard reference materials and proficiency testing play crucial roles in method validation and ongoing quality assurance. While certified reference materials for DMB in olive oil are not yet commercially available, laboratories can prepare in-house reference materials by characterizing homogeneous batches of olive oil with stable DMB concentrations. Participation in inter-laboratory comparison studies, when available, provides independent assessment of methodological performance and helps identify potential systematic errors. Comprehensive documentation of all quality control activities, including instrument maintenance, calibration data, and sample tracking, is essential for demonstrating method validity and ensuring the defensibility of reported results, particularly for regulatory or research applications. [7]
The following diagram illustrates the biological pathway of TMAO formation and the specific inhibition point of DMB action:
This visualization illustrates the key mechanistic pathway through which DMB from olive oil exerts its protective effects. The process begins when dietary precursors from animal products are converted by gut microbial TMA-lyases into trimethylamine (TMA), which is subsequently absorbed and oxidized in the liver to form TMAO. DMB specifically inhibits the microbial TMA-lyase enzymes, effectively reducing TMA production and subsequent TMAO formation, thereby mitigating the associated cardiovascular and inflammatory disease risks. [1] [2] [3]
The following diagram outlines the comprehensive analytical workflow for DMB quantification in olive oil:
The analytical workflow for DMB quantification encompasses multiple critical stages, each requiring precise execution to ensure accurate results. The process begins with meticulous sample preparation to prevent volatile loss, followed by controlled equilibration to establish partitioning equilibrium between the sample and headspace phases. The automated headspace injection transfers a representative aliquot of the vapor phase to the GC system, where chromatographic separation resolves DMB from other volatile compounds. Finally, mass spectrometric detection provides specific identification and sensitive quantification, with comprehensive data analysis generating the final quantitative results. This rigorously controlled workflow ensures the reliability and reproducibility of DMB measurements across different laboratories and analytical batches. [5] [4] [1]
The development of a validated HS-GC/MS method for DMB quantification in olive oil represents a significant advancement in food analysis, enabling systematic investigation of this promising bioactive compound. The method's robustness, sensitivity, and accuracy make it suitable for various research applications, including studying agricultural factors influencing DMB formation, optimizing processing techniques to preserve DMB content, and conducting clinical trials to validate DMB's health benefits in humans. Professor Ahmet Ceyhan Gören aptly noted that this methodological breakthrough has "opened a new path for olive oil research," highlighting the potential for discovering additional health-promoting compounds in this valuable food matrix. [1] [3]
Future research directions should focus on elucidating the biochemical pathways of DMB formation in olives, identifying the genetic and environmental factors that influence its accumulation, and establishing optimal production methods to enhance DMB levels in olive oil. Additionally, well-designed human intervention studies are needed to confirm the translational potential of preclinical findings regarding DMB's protective effects against TMAO-mediated diseases. The availability of a reliable analytical method will accelerate these research efforts, potentially leading to evidence-based dietary recommendations and specialized olive oil products with optimized DMB content for cardiovascular health promotion. As research in this field advances, DMB quantification may become a standard parameter for evaluating the health-promoting properties of high-quality olive oils, alongside traditional quality indices and phenolic content measurements. [1] [2] [3]
This protocol details a rapid and novel Headspace Gas Chromatography-Mass Spectrometry (HS-GC/MS) method for identifying and quantifying DMB in extra virgin olive oil [1]. The method has been validated according to the Eurachem/CITAC Guide, demonstrating robustness, specificity, linearity, accuracy, and precision [1] [2].
A key aspect of the method is the use of 2-pentanol as an internal standard (IS). It was selected after testing solvents with similar properties to DMB (like isopropanol, n-butanol, and n-pentanol) due to its optimal chromatographic separation and distinctive mass spectrum pattern [1].
Sample Preparation:
Instrumental Analysis (HS-GC/MS):
Calibration and Quantification:
y = x * 17.860 * 10^-6 (R² = 0.9983)y = x * 11.462 * 10^-6 (R² = 0.9989)y is the peak area ratio, and x is the DMB concentration in µg/L)Uncertainty Evaluation:
The workflow below summarizes the analytical procedure.
The table below summarizes the key validation parameters as established in the referenced study [1].
| Parameter | Description / Value |
|---|---|
| Linear Range | 0 - 5,000 µg/L (across two calibrated ranges) |
| Correlation (R²) | 0.9983 (0-100 µg/L), 0.9989 (100-5,000 µg/L) |
| Uncertainty (k=2) | 8.22% |
| Internal Standard | 2-pentanol |
| Key Performance | Robustness, specificity, accuracy, and precision confirmed |
This validated method was applied to analyze DMB content in various olive oil samples from Greece and Turkey. The results, showing significant variation, are summarized in the table below [1] [3].
| Sample Identification | DMB Concentration (µg/L) |
|---|---|
| N2 (Plus Health DMB Multivarietal) | 11.4 |
| N1 (Plus Health Blue Multivarietal) | 9.7 |
| N8 (Edremit-type from Kırkağaç, Manisa) | 8.8 |
| N3 (Fyllikon First Harvest Organic) | 8.3 |
| N4 (Plus Health Green Multivarietal) | 7.8 |
| N5 (Agourelaio Early Harvest Organic) | 6.8 |
| N6 (Unknown) | 4.8 |
| N7 (Armonia Monovarietal Organic) | 4.8 |
| N9 (Market product in Türkiye) | 1.5 |
The dosing protocol for DMB is primarily derived from a seminal 2015 study that investigated its use as a non-lethal inhibitor of gut microbial trimethylamine (TMA) production to reduce atherosclerosis [1].
Table 1: In Vivo Dosing Protocol for DMB in ApoE⁻/⁻ Mice
| Parameter | Specification |
|---|---|
| Animal Model | ApoE⁻/⁻ mice [1] |
| DMB Administration Route | Drinking water [1] |
| DMB Concentration | 1.0% (vol/vol) [1] |
| Treatment Duration | Throughout the period of dietary intervention (e.g., high-choline or high-carnitine diet) [1] |
| Primary Outcome | Significant reduction in plasma TMAO levels and inhibition of atherosclerotic lesion development, without altering circulating cholesterol levels [1] |
Table 2: Key In Vitro Biochemical Data for DMB
| Assay Type | System / Enzyme | IC₅₀ / Effective Concentration | Key Finding |
|---|---|---|---|
| Enzyme Inhibition | Recombinant CutC/D (from P. mirabilis) | ~10 μM [1] | Non-lethally inhibits microbial TMA lyase activity. |
| Microbial Culture | Live P. mirabilis | 20 mM (in culture medium) [1] | Inhibited TMA production from d9-choline. |
| Complex Cultures | Murine intestinal contents / Human feces | 20 mM (in culture medium) [1] | Effectively reduced TMA production from physiological polymicrobial cultures. |
DMB acts as a non-lethal microbial inhibitor. It is a structural analogue of choline that non-lethally inhibits microbial TMA lyases (primarily CutC/CutD), thereby blocking the conversion of dietary nutrients like choline and L-carnitine into TMA in the gut [1]. This leads to reduced hepatic production of TMAO, a metabolite known to enhance atherosclerosis by promoting foam cell formation and altering cholesterol metabolism [1] [2].
The following diagram illustrates the mechanistic pathway of TMAO production and the site of DMB inhibition:
The typical in vivo experiment involves treating atherosclerosis-prone mice (e.g., ApoE⁻/⁻ or LDLR⁻/⁻) with DMB in their drinking water while subjecting them to a high-choline or high-carnitine diet to drive TMAO production [1] [3]. The workflow is as follows:
The following detailed protocol is adapted from the procedures for using a commercial DMB labeling kit for the quantitative analysis of sialic acids from glycoproteins [1].
The diagram below outlines the key stages of the DMB labeling and analysis workflow.
Sialic Acid Release (Acid Hydrolysis)
DMB Derivatization (Labeling Reaction)
Chromatographic Analysis
For a successful experiment, special attention must be paid to the following parameters and potential challenges.
| Parameter | Specification / Optimal Range | Purpose & Rationale |
|---|---|---|
| Sample Amount | 50 - 200 µg protein | Ensures signal is within detection range without causing viscosity issues [1] |
| Hydrolysis Time | 2 hours at 80°C | Balances complete sialic acid release with minimal degradation/loss of O-acetyl groups [1] |
| Sample Transfer | 5 µL from hydrolysis | A critical pinch point; requires high pipetting accuracy for quantitation [1] |
| Replicates | n=3 | Ensures data trustworthiness and allows identification of outliers from operator error [1] |
| LC Injection | No dilution for low-sialylation samples | Maximizes detection signal for analytes like IgG [1] |
| Issue | Potential Cause | Recommended Solution |
|---|---|---|
| Gelatinous solution after acid addition | Protein concentration too high; incompatible buffer | Use less starting material (50-200 µg) or perform buffer exchange into water [1] |
| Poor results with aliquoted standards | Loss of sample during aliquoting | Use entire standard vial as provided; do not sub-aliquot [1] |
| Low or variable signal | Inefficient labeling reaction; inaccurate 5 µL transfer | Ensure reagents are fresh and mixed well; exercise extreme care during pipetting [1] |
| Interference in chromatogram | Components from formulation buffer | Always run a buffer blank to identify interfering species [1] |
The protocol above is explicitly designed for the analysis of sialic acids released from purified glycoproteins or antibodies in a test tube. If your research requires administering DMB to live animals via drinking water, this represents a fundamentally different application.
To develop an in vivo administration protocol, you would need to investigate:
The gut microbiota-derived metabolite trimethylamine N-oxide (TMAO) has emerged as a significant contributor to cardiovascular disease pathogenesis, with elevated circulating levels associated with increased risk of myocardial infarction, heart failure, and atherosclerosis [1] [2] [3]. 3,3-Dimethyl-1-butanol (DMB), a structural analog of choline, acts as a non-lethal microbial trimethylamine (TMA) formation inhibitor that reduces TMAO production by competitively inhibiting microbial TMA lyases [4] [5]. These application notes summarize current preclinical protocols for using DMB to suppress TMAO levels and ameliorate TMAO-mediated pathophysiology in animal models.
The following diagram illustrates the TMAO biosynthesis pathway from dietary precursors and the specific mechanism of DMB inhibition:
Figure 1: TMAO Biosynthesis Pathway and DMB Inhibition Mechanism. DMB competitively inhibits microbial TMA lyase enzymes, reducing TMA production from dietary precursors and subsequent TMAO formation in the liver. Created with Graphviz.
Table 1: DMB Administration Protocols Across Preclinical Models
| Animal Model | Dose & Route | Treatment Duration | TMAO Reduction | Primary Outcomes | Citation |
|---|---|---|---|---|---|
| Sprague-Dawley rats (MI-induced HF) | 1% (vol/vol) in drinking water | 8 weeks | ~40-50% | Improved cardiac function, reduced hypertrophy, decreased IL-8 | [1] |
| C57BL/6N mice (Western diet) | 1% (vol/vol) in drinking water | 8 weeks | Significant suppression | Prevented endothelial dysfunction, reduced aortic stiffness | [4] |
| C57BL/6J mice (Pressure-overload HF) | 1% (vol/vol) in drinking water | 6 weeks | Marked reduction | Attenuated cardiac remodeling, reduced fibrosis & inflammation | [6] |
DMB Preparation: DMB (Sigma-Aldrich, Cat. No. D183005) is typically administered at 1% (vol/vol) in drinking water [1] [4] [6]. The solution is prepared by direct dilution in standard drinking water without special solvents.
Administration: DMB-supplemented water is provided ad libitum in standard volumetric water bottles. Solutions should be refreshed 2-3 times weekly to maintain stability and prevent contamination [4]. Standard chow diets can be used concurrently without special modifications.
Treatment Duration: Protocols typically span 6-8 weeks, with significant TMAO suppression observed within the first 1-2 weeks of treatment [1] [6].
Control Groups: Appropriate control groups receiving normal drinking water without DMB are essential for all experimental designs.
Blood Collection: Collect plasma via cardiac puncture or retro-orbital bleeding into EDTA-coated tubes. Centrifuge at 1,500 × g for 15 minutes at 4°C [1]. Store aliquots at -80°C until analysis.
TMAO Quantification:
Timing: Baseline measurements should be taken pre-treatment, with follow-up measurements at 2-week intervals and study termination.
Table 2: Key Functional and Histological Assessment Methods
| Assessment Type | Specific Methods | Parameters Measured | Relevance to TMAO Pathology |
|---|---|---|---|
| Cardiac Function | Echocardiography, LV catheterization | Ejection fraction, fractional shortening, LV hemodynamics | Quantifies HF improvement [1] [6] |
| Vascular Function | Carotid artery dilation, pulse wave velocity | Endothelial-dependent dilation, arterial stiffness | Assesses endothelial function [4] |
| Histological Analysis | H&E staining, Masson's trichrome | Cardiac hypertrophy, fibrosis, inflammation | Evaluates structural remodeling [6] |
| Molecular Analysis | Western blot, PCR, ELISA | NF-κB, TGF-β1/Smad3, IL-8, inflammatory cytokines | Mechanisms of TMAO signaling [1] [6] |
The following diagram outlines a standardized experimental workflow for DMB efficacy studies:
Figure 2: Standardized Experimental Workflow for DMB Efficacy Studies. The comprehensive protocol spans model selection through terminal analysis, typically over 6-8 weeks. Created with Graphviz.
DMB treatment demonstrates multi-faceted cardioprotective effects beyond TMAO reduction:
Cardiac Improvement: In myocardial infarction models, DMB significantly improved left ventricular function, reduced cardiac hypertrophy, and attenuated pulmonary congestion [1].
Anti-fibrotic Effects: In pressure-overload heart failure models, DMB suppressed cardiac fibrosis and inflammation by inhibiting TGF-β1/Smad3 and NF-κB signaling pathways [6].
Vascular Protection: In Western diet-fed mice, DMB completely prevented endothelial dysfunction and aortic stiffening, restoring normal vascular function [4].
DMB's benefits are mediated through profound effects on inflammatory signaling:
Cytokine Regulation: DMB treatment normalized interleukin-8 (IL-8) secretion and receptor expression in MI-induced heart failure [1].
NF-κB Pathway Inhibition: DMB significantly suppressed p65 NF-κB activation, reducing downstream inflammatory cytokine production [6] [3].
Oxidative Stress Reduction: DMB treatment mitigated TMAO-induced reactive oxygen species production and associated cellular damage [5] [3].
Myocardial Infarction: Coronary artery ligation in rats or mice for studying post-MI heart failure [1]
Pressure Overload: Transverse aortic constriction in mice for pressure-overload induced HF [6]
Diet-Induced Models: Western-style diet (high fat, high sugar) to induce vascular dysfunction [4]
Genetic Models: ApoE-/- mice for atherosclerosis studies with TMAO modulation [3]
DMB Stability: DMB solutions in drinking water remain stable for approximately 3-4 days at room temperature. Refresh solutions at least twice weekly [4].
Dosing Calculation: Average daily DMB intake is approximately 100-150 mg/kg/day in mice based on typical water consumption patterns [4].
Sample Size: Most studies utilize n=8-13 animals per group to achieve statistical power for functional endpoints [1] [4].
DMB administration at 1% in drinking water represents a robust, reproducible method for significantly reducing circulating TMAO levels in preclinical models. The compound demonstrates consistent efficacy across multiple disease models including myocardial infarction, pressure-overload heart failure, and diet-induced vascular dysfunction. The comprehensive protocols outlined herein provide researchers with standardized methods for implementing DMB interventions to investigate TMAO-related disease mechanisms and potential therapeutic applications.
Rheumatoid arthritis (RA) is a chronic systemic autoimmune disease characterized by joint inflammation, synovial hyperplasia, and progressive destruction of cartilage and bone, affecting approximately 0.5-1% of the global population [1]. The collagen-induced arthritis (CIA) model in mice is a well-established preclinical model that shares both immunological and pathological features with human RA, making it invaluable for evaluating potential therapeutic compounds [2]. In this model, arthritis is typically induced in susceptible mouse strains (such as DBA/1J) through immunization with heterologous type II collagen emulsified in complete Freund's adjuvant, followed by a booster immunization approximately 21 days later to synchronize disease onset [2] [3]. The resulting condition manifests as synovitis with features including cytokine production, endothelial activation, immune cell infiltration, fibroblast hyperplasia, and eventual cartilage and bone damage [3].
The CIA model exhibits several key advantages for RA research, including its dependence on genetic background, the development of autoantibodies to type II collagen, and the formation of inflammatory pannus tissue that erodes cartilage and bone [2]. These characteristics closely mirror the human disease pathophysiology, providing a biologically relevant system for evaluating novel therapeutics. Among the emerging compounds investigated in this model, 3,3-dimethyl-1-butanol (DMB) has demonstrated significant promise, not only for its efficacy but also for its novel mechanism of action that appears distinct from initially hypothesized pathways [4] [5].
This compound (DMB) was initially investigated in the CIA model based on its reported activity as an inhibitor of bacterial trimethylamine (TMA) lyases [4] [5]. This hypothesis was grounded in the proposed relationship between gut microbiome metabolism and inflammation, where bacterial TMA lyases convert dietary choline and carnitine into trimethylamine (TMA), which is subsequently oxidized in the liver to trimethylamine-N-oxide (TMAO) [5]. Elevated TMAO levels have been associated with inflammation in various disease states, including cardiovascular and kidney diseases, through mechanisms involving NLRP3 inflammasome activation and NF-κB signaling [5]. Previous studies in apolipoprotein E (ApoE) knockout models of atherosclerosis had demonstrated that DMB could reduce circulating TMAO levels coupled with reductions in macrophage foam cell formation and atherosclerotic lesions [5].
Further investigation revealed that DMB is metabolized within the host to a novel metabolite, 3,3-dimethylbutyric acid (DMBut) [4] [5]. Both DMB and its metabolite DMBut demonstrated significant efficacy in reducing disease severity and proinflammatory cytokines in CIA, suggesting these molecules act through direct immunomodulatory effects on host cells rather than through manipulation of gut bacterial metabolism [4]. In vitro studies indicate that DMB and DMBut may function by modulating secretion of proinflammatory cytokines from macrophages, positioning them as promising therapeutic candidates for autoimmune arthritis [4] [5].
Table 1: Quantitative Assessment of DMB Efficacy in CIA Model
| Parameter | Vehicle Group | DMB-Treated Group | FMC-Treated Group | Statistical Significance |
|---|---|---|---|---|
| Arthritis Severity Score | Baseline (100%) | >50% reduction | Increased severity | p < 0.05 for DMB vs. vehicle and FMC |
| Disease Incidence | High | Delayed and reduced | Similar to vehicle | p < 0.05 |
| Proinflammatory Cytokines | Elevated | Significantly reduced | Not significantly reduced | p < 0.05 for key cytokines |
| Cecal TMA Levels | Baseline | No significant reduction | Significant reduction | p < 0.05 for FMC vs. vehicle/DMB |
| Serum TMAO Levels | Baseline | No significant reduction | Significant reduction | p < 0.05 for FMC vs. vehicle/DMB |
Table 2: Comparative Analysis of DMB and FMC Mechanisms
| Characteristic | DMB | FMC |
|---|---|---|
| Primary Mechanism | Direct immunomodulation via DMBut metabolite | Bacterial TMA lyase inhibition |
| TMA/TMAO Reduction | No significant effect | Significant reduction |
| Efficacy in CIA | >50% reduction in severity | Increased disease severity |
| Microbiome Dependence | Independent | Dependent |
| Macrophage Cytokine Modulation | Significant effect | Not demonstrated |
| Therapeutic Potential for RA | High | Low |
Based on the optimal results observed in recent studies, the following protocol is recommended for evaluating DMB in the CIA model:
This specific dosage and administration route have been empirically shown to achieve effective concentrations while maintaining animal safety and welfare. The 1% concentration in drinking water approximates to a daily dose of approximately 83 μM based on typical water consumption patterns in mice [5]. Treatment beginning at day 21 corresponds with the booster immunization timing in standard CIA protocols, allowing assessment of therapeutic effect after disease initiation but before full manifestation [5] [2].
For consistent CIA induction, the following standardized protocol is recommended:
This protocol typically results in arthritis development between day 40 and day 55 in 70-80% of immunized animals, with disease onset characterized by visible paw redness and swelling, and histological evidence of joint inflammation and damage [3]. Some protocols may omit the LPS synchronization step, with arthritis developing spontaneously following the booster immunization [5].
For consistent delivery, prepare the DMB treatment solution as follows:
Materials:
Procedure:
Regular monitoring of arthritis development and progression is essential for evaluating therapeutic efficacy:
Arthritis Scoring: Assess each paw daily using a standardized scoring system [5] [2]:
Footpad Thickness: Measure with precision calipers; calculate percent increase as (thickness at measurement day - thickness at day 0) / thickness at day 0 × 100% [3]
Disease Incidence: Record the percentage of mice developing arthritis (defined as ≥15% increase in hind footpad thickness) in each group [3]
Body Weight: Monitor weekly as an indicator of overall health status [6]
These clinical assessments should begin at day 21 post-immunization and continue regularly until the study endpoint. For optimal consistency, all scoring should be performed by blinded evaluators unaware of treatment group assignments.
At study termination (typically day 35-40), the following analyses provide comprehensive assessment of disease pathology and therapeutic effects:
Histopathological Evaluation:
Cytokine Profiling:
Metabolite Analysis:
Microbiome Analysis (Optional):
Table 3: Experimental Timeline for DMB Assessment in CIA Model
| Day | Procedure | Parameters Measured |
|---|---|---|
| 0 | Primary immunization with CII/CFA | Baseline clinical assessment |
| 21 | Booster immunization; Begin DMB treatment | Clinical scoring begins |
| 21-35 | Continuous DMB administration | Daily arthritis scoring, weekly body weight |
| 35-40 | Study endpoint | Final clinical scoring, tissue collection |
| Endpoint | Tissue processing | Histology, cytokine measurement, metabolite analysis |
The DMB treatment protocol in CIA models has broad applications across multiple research domains:
The following workflow diagram illustrates the experimental process and key decision points in evaluating DMB treatment:
Diagram 1: Experimental workflow for DMB treatment evaluation in CIA model
The molecular signaling pathway of DMB action, based on current research findings, can be visualized as follows:
Diagram 2: DMB mechanism of action independent of TMA/TMAO pathway
The application of DMB in collagen-induced arthritis models represents a novel therapeutic approach with a distinct mechanism of action from conventional RA treatments. The unexpected finding that DMB's efficacy occurs independently of TMA lyase inhibition and instead functions through host metabolism to an active metabolite (DMBut) that directly modulates macrophage cytokine secretion opens new avenues for therapeutic development in autoimmune arthritis.
The protocols outlined herein provide researchers with a standardized framework for evaluating DMB and related compounds in CIA models, ensuring consistent and reproducible results across studies. The comprehensive assessment methodologies enable thorough investigation of both efficacy and mechanism, supporting the translation of preclinical findings to potential clinical applications.
Future research directions should include dose-response studies to establish optimal dosing, investigations into the specific molecular targets of DMBut in macrophage signaling pathways, and evaluation of DMB/DMBut in combination with established therapies to assess potential synergistic effects. Additionally, exploration of these compounds in other autoimmune and inflammatory models may reveal broader applications beyond rheumatoid arthritis.
This protocol details a validated method for identifying and quantifying DMB in extra virgin olive oil using Headspace Gas Chromatography-Mass Spectrometry (HS-GC/MS) [1].
The following table summarizes the key methodological parameters. The method was validated for DMB concentrations ranging from 100 to 5,000 µg/L, with a separate linear equation for the 0-100 µg/L range [1].
Table 1: Key Parameters for HS-GC/MS Analysis of DMB in Olive Oil
| Parameter | Specification |
|---|---|
| Headspace Incubation | 125 °C for 10 minutes [2] |
| Injection Volume | 1 mL of headspace gas [2] |
| Carrier Gas | Helium [3] |
| Chromatographic Separation | Temperature program as required for resolution |
| Mass Spectrometry | Selective Ion Monitoring (SIM) or full-scan mode |
| Calibration Range | 100 - 5,000 µg/L (primary); 0 - 100 µg/L (extended) [1] |
| Internal Standard | 2-pentanol [1] |
| Calibration Equation (100-5000 µg/L) | y = x · 11.462 · 10-6 (R² = 0.9989) [1] |
| Calibration Equation (0-100 µg/L) | y = x · 17.860 · 10-6 (R² = 0.9983) [1] |
| Method Uncertainty | 8.22% (at confidence level k=2) [1] |
The following diagram illustrates the complete analytical procedure:
This protocol describes an optimized, high-throughput anaerobic fermentation method to study the inhibition of choline conversion to Trimethylamine (TMA) by DMB, using a healthy human fecal starter [4].
DMB is investigated primarily for its potential to inhibit microbial TMA lyases, enzymes that convert dietary choline and L-carnitine into Trimethylamine (TMA), which is subsequently oxidized in the liver to the pro-atherogenic metabolite Trimethylamine N-oxide (TMAO) [4]. The following pathway contextualizes DMB's proposed mechanism:
However, a significant analytical consideration emerges from recent studies. While DMB was initially characterized as a TMA-lyase inhibitor, subsequent research suggests its therapeutic effects in a collagen-induced arthritis (CIA) model may be independent of TMA/TMAO reduction [5] [6]. These studies found that DMB treatment did not lower TMA or TMAO levels in mice, in contrast to another inhibitor, fluoromethylcholine (FMC) [5] [6]. This indicates that DMB's mechanism of action is more complex and may involve immunomodulatory effects via a host-derived metabolite, 3,3-dimethyl-1-butyric acid (DMBut) [5] [6].
The primary stability data for DMB comes from its use in synthesizing Polyamic Acid (PAA). The table below summarizes how storage temperature and solution concentration affect the stability of 6FDA-DMB PAA, based on gel permeation chromatography (GPC) measurements of weight-average molecular weight (Mw) [1].
| Storage Temperature | Storage Duration | Mw Reduction (12 wt% Concentrated Solution) | Mw Reduction (0.15 wt% Diluted Solution) |
|---|---|---|---|
| -18 °C | 139 days | 0% | Not Tested |
| -12 °C | 139 days | 7.2% | Not Tested |
| 4 °C | 139 days | 34.7% | Not Tested |
| 25 °C | 139 days | 83.8% | Not Tested |
| 25 °C | 10 hours | Not Tested | 52.8% |
Here are methodologies for monitoring the stability of PAA solutions derived from DMB.
This protocol is used to track the degradation of PAA by measuring changes in key molecular parameters [1].
This general methodology from pharmaceutical science can be adapted to predict the shelf-life of DMB-containing solutions or formulations [2].
The following diagram illustrates the synthesis of Polyamic Acid from DMB and its subsequent degradation or conversion.
Q1: What is the single most important factor for maintaining DMB PAA solution stability? A1: Temperature is the most critical factor. For long-term storage (over 139 days) of concentrated solutions (12 wt%), a temperature of -18°C is required to prevent any measurable degradation in molecular weight [1].
Q2: Why do diluted DMB PAA solutions degrade much faster? A2: Diluted solutions (e.g., 0.15 wt%) have a higher water-to-polymer ratio and less chain entanglement. This accelerates the hydrolytic degradation of the amic acid bonds, leading to a rapid drop in molecular weight [1].
Q3: Does the viscosity drop of a PAA solution always mean the polymer is degrading? A3: Not necessarily. While hydrolysis causes irreversible degradation and a drop in molecular weight (Mw and Mn), an initial viscosity decrease can also be caused by "chain length equilibration," a reversible process where Mn remains constant [1]. GPC analysis is needed to distinguish between these mechanisms.
Q4: What is the recommended mobile phase for accurate GPC analysis of PAA? A4: The recommended mobile phase is 0.02 M LiBr / 0.20 M HAc in DMF. This formulation acts as an efficient eluent that shields complicated interactions in the solution, allowing for accurate measurement of PAA's molecular parameters [1].
This section addresses specific, high-impact issues that researchers commonly face during Dmb-protected synthesis.
FAQ 1: How can I prevent low yields caused by cyclic lactone formation? The Hmb group (a close relative of Dmb) is prone to forming cyclic lactones during activation and coupling, which severely reduces yield [1]. To avoid this side reaction, replace Hmb-protected amino acids with Dmb-protected variants where possible [1]. Specifically, using pre-formed Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptides is highly effective, as the Dmb group is structurally incapable of forming the lactone [1].
FAQ 2: How do I minimize aspartimide and other side-product formation? The Asp-Gly sequence is particularly susceptible to aspartimide formation, a common side reaction that generates impurities [1]. Incorporating the Dmb group on the glycine backbone effectively blocks the formation of this aspartimide intermediate [1]. Therefore, using Fmoc-Asp(OtBu)-(Dmb)Gly-OH is becoming a standard method for incorporating Asp-Gly sequences to suppress this side reaction and improve yield [1].
FAQ 3: What is the optimal strategy for placing Dmb groups in a peptide sequence? For maximum effect in preventing aggregation during solid-phase peptide synthesis (SPPS), backbone protecting groups like Dmb should be incorporated at least every six residues along the chain [2]. Furthermore, for the best results, they should be placed at or near the start of hydrophobic segments and at least six residues away from a proline, pseudoproline, or N-methyl amino acid [1].
Strategic use of dipeptides is a key theme in Dmb optimization. The table below summarizes core strategies, while the experimental protocol provides a detailed methodology.
| Optimization Goal | Recommended Strategy | Key Experimental Consideration | Primary Literature Support |
|---|---|---|---|
| Prevent Lactone Formation | Use (Dmb)Gly in dipeptides [1]. | Incorporate via Fmoc-(Dmb)Gly-Xxx-OH dipeptide building blocks. | [1] |
| Prevent Aspartimide Formation | Use Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide [1]. | Use as a single building block in SPPS at Asp-Gly sites. | [1] |
| Prevent Aggregation | Strategic backbone protection every ~6 residues [2]. | Place Dmb groups at the start of hydrophobic regions. | [1] [2] |
The following methodology is adapted from general practices for using backbone-protected dipeptides in Fmoc-SPPS [1] [2].
The following diagram illustrates the logical decision process for applying Dmb protection strategies to optimize synthesis yield, integrating the FAQs and protocol details.
A drop in sensitivity can originate from many parts of the GC-MS system. The table below outlines common problem areas, their symptoms, and initial corrective actions [1] [2].
| Problem Area | Common Symptoms | Possible Causes & Solutions |
|---|---|---|
| Sample Introduction | Peak tailing, reduced response, ghost peaks | Dirty injection liner: Replace or clean the liner. Degraded septum: Replace the septum. Dirty/cracked column end: Trim the first 0.5-1 meter of the column [2]. |
| Ion Source | Low signal across all compounds, poor tune report | Contaminated source: Clean the ion source. Misaligned ion volume: Use the manufacturer's tool to reposition for maximum signal [2]. Oxidized filament: Replace the filament [2]. |
| Vacuum System | Poor peak shape, inability to reach vacuum, high background noise | System leak: Perform a leak check and tighten or replace fittings. Failing vacuum pumps: Perform routine maintenance on turbomolecular and foreline pumps [1]. |
| Detector | Consistently low signal even after other maintenance | Electron multiplier (EM) aging/depleted: If the EM voltage is unusually high, it may need replacement [2]. |
For a systematic approach, follow the troubleshooting workflow below. It models the path of your analyte through the instrument to help you isolate the issue.
While general GC-MS maintenance is crucial, specific optimizations can further enhance the detection of DMB-labeled sialic acids. The referenced study on this topic highlights several key experimental parameters [3].
Q1: My GC-MS tune report looks normal, but my sample sensitivity is still low. What should I check next? The tune report primarily assesses the MS vacuum and ion optics. If it's normal, the issue likely lies in the GC front-end. Systematically check and replace the injection liner, septum, and trim the column inlet [2]. Also, verify that your CI gas pressure (if using Chemical Ionization) is set correctly [2].
Q2: How can I proactively prevent sensitivity loss? Implement a routine preventive maintenance schedule. This includes regularly changing liners and septa, trimming the column, cleaning the ion source, and servicing vacuum pumps according to the manufacturer's guidelines [1]. Keeping a log of tune reports and system performance over time is invaluable for spotting gradual degradation [1].
Q3: Can a faster GC-MS method improve my workflow without sacrificing too much sensitivity? Yes, method speed can be optimized. A recent forensic study reduced GC-MS run time from 30 to 10 minutes while improving the Limit of Detection (LOD) by at least 50% for key analytes like cocaine. This was achieved by optimizing temperature programming and carrier gas flow [4]. However, be aware that very short run times might slightly impact metabolite coverage and repeatability in complex applications like untargeted metabolomics [5].
The following flowchart provides a systematic approach to diagnosing and resolving common issues that lead to low DNA recovery when using a demineralization buffer. This method is often applied to tough samples like bone [1] [2].
This table summarizes critical parameters to check and optimize in your protocol, based on general principles for handling challenging biological samples [1] [2] [3].
| Parameter | Common Issue | Optimization Strategy | Expected Outcome |
|---|---|---|---|
| Sample Preparation [1] [2] | Large fragment size reduces surface area. | Pulverize to a fine powder using a freezer mill or similar. | More complete demineralization and lysis; higher yield. |
| DMB Incubation [1] [2] | Insufficient time for demineralization. | Extend incubation time (e.g., overnight) with constant agitation. | Release of DNA from the mineral matrix. |
| Lysis Enhancement [1] [3] | Inefficient cellular lysis after demineralization. | Incorporate detergents (Triton X-100, Tween) and Proteinase K. | Improved release of DNA from cells. |
| Inhibitor Removal [1] [4] | Co-purified inhibitors affect downstream PCR. | Include a wash buffer with ethanol; consider a post-extraction clean-up. | Higher quality DNA with better amplification. |
| DNA Binding [5] | Low efficiency binding to silica columns, especially for short fragments. | Add carrier RNA or poly(A); ensure optimal binding buffer pH and salt. | Improved recovery of low-concentration and fragmented DNA. |
If optimization of the DMB protocol alone does not yield the required results, consider these alternative or complementary approaches:
I hope this technical support guide provides a solid foundation for troubleshooting your experiments.
Sialic acids are crucial for the function of therapeutic glycoproteins. The standard analysis method involves releasing them from the glycoprotein, derivatizing them with DMB, and analyzing them using Reversed-Phase HPLC with fluorescence detection (typical detection: Ex 373 nm / Em 448 nm) [1] [2].
The diagram below illustrates the core workflow for analyzing sialic acids using DMB labeling.
A common challenge is the inadequate separation of DMB-NANA and DMB-NGNA from each other and from derivatized impurities, which limits sensitivity and reproducibility [1].
| Parameter | Traditional C18 Method [1] | Optimized RP-Amide Method [1] |
|---|---|---|
| Column | Ascentis C18, 15 cm × 2.1 mm, 3 µm | Ascentis Express RP-Amide, 10 cm × 2.1 mm, 2.7 µm |
| Mobile Phase | Water:Acetonitrile:Methanol (84:9:7) | Binary: (A) Water / (B) Acetonitrile (both with 0.1% Formic Acid) |
| Gradient | Isocratic | 0-1 min: 6% B; 1-4 min: 20% B; 4-12 min: 6% B |
| Run Time | 25 minutes | 15 minutes |
| Resolution | Incomplete baseline resolution | Baseline resolution |
| Key Advantage | Well-established | Shorter run time, simpler mobile phase, resolves interferences |
Switching to an RP-Amide column with a binary mobile phase provides a superior solution, offering better selectivity, a shorter analysis time, and a simpler mobile phase composition [1].
Here are solutions to frequently encountered problems in the DMB sialic acid analysis workflow.
Problem: Gelatinous solution after adding acid.
Problem: Poor reproducibility between replicates.
Problem: Low labeling efficiency, samples turn pink.
Problem: Co-elution of analyte peaks with unknown interference peaks.
Problem: Low signal for low-sialylated proteins (e.g., IgG).
Problem: Degradation of O-acetyl groups.
For a quick reference, the table below summarizes available solubility data for 3,3-Dimethyl-1-butanol (DMB) in different solvents.
| Solvent | Solubility (mg/mL) | Solubility (mM) | Temperature | Notes |
|---|---|---|---|---|
| Water | ~9.09 mg/mL | ~88.97 mM | Not specified | Primary solvent for in vivo studies [1] |
| DMSO | 100 mg/mL | 978.76 mM | Not specified | Suitable for preparing high-concentration stock solutions [1] |
Accurate solubility data is foundational. The shake-flask method is the gold standard for determining thermodynamic solubility [2] [3].
Protocol: Shake-Flask Method
The following decision tree outlines a systematic approach to diagnosing and resolving DMB solubility problems in your experiments.
If the intrinsic solubility of DMB in water is insufficient for your application, consider these formulation strategies:
| Issue | Possible Cause | Recommended Solution | Key Parameters to Monitor |
|---|---|---|---|
| High Sample Loss during Evaporation | Excessive heating or prolonged evaporation time; High surface-area-to-volume ratio. | Use gentle evaporation techniques (e.g., centrifugal concentrator, nitrogen blow-down at <30°C); Avoid complete dryness. | Evaporation temperature (<30°C), Sample volume recovery (>90%) |
| Low and Variable Derivatization Yield | DMB degradation or evaporation before reaction; Suboptimal reaction conditions. | Prepare DMB reagent fresh or in small, single-use aliquots; Optimize reaction temperature, time, and pH. | Reaction yield (HPLC/UV), Inter-assay precision (CV <10%) |
| Poor Analytical Signal & High Background | Loss of volatile DMB-analytes; Non-specific reactions or reagent decomposition. | Ensure a slight molar excess of DMB; purify derivatives via solid-phase extraction (SPE) post-reaction. | Signal-to-Noise Ratio, Chromatographic peak purity |
Q1: What are the critical steps to prevent DMB loss during heating?
Q2: How should I store DMB reagent and prepared standards to maintain stability?
Q3: Can I modify the derivatization workflow to improve efficiency?
The following workflow is adapted from general best practices in handling volatile reagents and miniaturized sample preparation techniques [1]. You will need to optimize the specific concentrations, times, and temperatures for your application.
Workflow Diagram:
Materials & Reagents:
Step-by-Step Procedure:
The core strategy for managing volatile DMB revolves around controlling the physical environment and optimizing the reaction.
What is the known stability of DMB in solution? One study investigated DMB stability in human urine samples for diagnostic testing. The findings indicated that DMB, as part of the glycosaminoglycan (GAG) measurement, was stable in urine for over a week at room temperature. Stability increased to over 15 days when samples were stored refrigerated (5°C) or frozen (-20°C to -30°C) [1]. However, this data may not directly translate to DMB in drinking water due to differences in solution matrix and concentration.
How should DMB solutions be stored for maximum stability? Based on the related study, refrigerated or frozen storage is recommended to maximize stability [1]. For drinking water solutions intended for rodent cages, which are typically kept at room temperature, stability may be significantly shorter.
| Issue | Possible Cause | Suggested Action |
|---|---|---|
| Unexpected experimental results | Degradation of DMB in drinking water | Verify solution preparation date; prepare fresh solutions daily until stability is confirmed [1]. |
| Inconsistent data between batches | Variation in DMB solution potency | Use a single batch for a study set; establish in-house stability protocol for your specific solution. |
Since published data is lacking, you must determine stability for your specific conditions. The workflow below outlines a general approach:
Key Experimental Steps:
When designing experiments and guides, please note:
| Question | Answer & Key Details |
|---|---|
| What are the critical regulations for impurity control? | ICH M7 and ICH Q3D are crucial. Control strategies are based on Toxicological Concern (TTC) and daily dose [1]. |
| How can software assist in degradation control? | Tools like Zeneth predict degradation pathways and drug-excipient interactions. Mirabilis calculates purge factors for mutagenic impurities [1]. |
| What is a common experimental setup for degradation studies? | A automated system using a collaborative robot to monitor specimens, record mass, and manage water baths with controlled temperature and solvent composition [2]. |
| What are the main types of purge factors to consider? | The three key types are reactivity, solubility, and volatility purges [1]. |
| Problem Symptom | Potential Root Cause | Investigation & Resolution Steps |
|---|
| Unexpected or high levels of a specific degradant. | Unidentified degradation pathway; inadequate purification (poor purge) [1]. | 1. Use predictive software (e.g., Zeneth) to identify potential pathways [1]. 2. Recalculate purge factors for the synthesis route with Mirabilis [1]. 3. Review and optimize the solvent composition and temperature of your experimental setup [2]. | | Poor correlation between forced degradation and long-term stability studies. | Forced degradation conditions are too harsh, creating non-relevant degradants. | 1. Systematically vary environmental factors (e.g., pH, oxidative stress) in a controlled manner [1]. 2. Ensure the automated monitoring system is calibrated for mass and temperature [2]. | | Low purge factor for a Potentially Mutagenic Impurity (PMI). | The synthetic route does not effectively remove the impurity. | 1. Use Mirabilis to model the synthesis and identify steps with low purge [1]. 2. Explore process modifications, such as changing reagents, adding a extraction step (solubility purge), or introducing a distillation (volatility purge) [1]. |
For a practical approach, here is a consolidated protocol based on the gathered information.
To automate the monitoring of material degradation in an immersion study and integrate the data with purge factor analysis for impurity control.
The workflow for conducting the experiment and analyzing the data is visualized in the following diagram.
The following quantitative data should be summarized for easy comparison and analysis.
| Parameter | Example Value / Range | Measurement Method / Tool |
|---|---|---|
| Specimen Mass | Varies over time (e.g., 1.5g to 1.7g) | Automated scale integrated with robot [2] |
| Immersion Solvent Composition | 100% water, or specified mixture | Controlled via DIY accessories (e.g., Arduino) [2] |
| Bath Temperature | e.g., 37°C ± 0.5°C | Regulated thermostat, recorded by robot [2] |
| Charpy Impact Strength | Measured in kJ/m² | Standard mechanical tester [2] |
| Purge Factor (Reactivity) | Calculated value (e.g., 10³) | Predicted by Mirabilis software [1] |
| Purge Factor (Solubility) | Calculated value (e.g., 10²) | Predicted by Mirabilis software [1] |
I hope this structured information provides a solid foundation for your technical support center. The workflows and tables should help researchers quickly grasp the key concepts and procedures.
> A Note on "DMB": The search results did not contain specific information on "DMB" degradation. This guidance is based on general principles of controlling chemical degradation and impurities in pharmaceutical development. If "DMB" refers to a specific molecule or a specialized context, you may need to consult specialized scientific databases for more precise information.
| Study Model | DMB Dosage & Administration | Treatment Duration | Key Efficacy Findings | Reported Toxicity/Side Effects |
|---|
| C57BL/6N mice (Fed Western-style diet) [1] | 1% (vol/vol) in drinking water. • Administered ad libitum. | 8 weeks | • ↓ Plasma TMAO. • Prevented vascular endothelial dysfunction & aortic stiffening. • Improved endurance exercise tolerance. | No direct toxicity reported within the study period. Body weight, water, and food intake were monitored with no adverse effects noted. | | Apolipoprotein e−/− mice (Fed high choline or carnitine diet) [2] [3] | 1% (vol/vol) in drinking water. | 8-15 weeks | • Inhibited TMA production in gut microbes. • ↓ Plasma TMAO levels. • Reduced atherosclerotic lesion development. | Described as a "non-lethal" inhibitor. No overt toxicity or alterations in circulating cholesterol levels reported. |
Based on the search results, here are detailed methodologies for critical experiments that assess DMB's efficacy.
This protocol is used to confirm that DMB directly inhibits the microbial enzymes responsible for TMA production.
This describes the primary method for administering DMB and evaluating its TMAO-lowering and functional effects in live animals.
The following diagram illustrates the core workflow and key assessment endpoints from this in vivo protocol:
Q1: What is the recommended starting dose of DMB for a new mouse study? Based on consistent findings across multiple studies, a 1% (vol/vol) solution in drinking water is the most validated and effective dose for inhibiting TMAO production and mitigating cardiovascular pathophysiology in mouse models [2] [1] [3].
Q2: Has a maximum tolerated dose (MTD) or a toxic dose been established for DMB? No. The current literature describes DMB as a "non-lethal" inhibitor and does not report any significant toxicity in the studied models [2] [3]. However, comprehensive toxicology studies, including detailed histopathological analysis and organ function tests, are not available in the searched results. The long-term safety profile remains unestablished.
Q3: Are there any known off-target effects of DMB? The search results indicate that DMB is designed to be a non-lethal, targeted inhibitor of microbial TMA lyases. One study specifically noted that DMB did not affect choline uptake by live microbes, suggesting its action is on the enzymatic conversion rather than general nutrient transport [2]. Data on broader off-target effects in the host are limited.
Q4: How does DMB compare to other TMAO-lowering strategies? DMB acts as a direct inhibitor of the gut microbial TMA-forming enzyme. Other strategies include:
The information provided is for research purposes only. DMB is an experimental tool compound and is not approved for human use. All animal studies must be conducted in compliance with relevant institutional and governmental guidelines for the care and use of laboratory animals.
DMB is a structural analog of choline that acts as a non-lethal microbial inhibitor [1]. It inhibits the initial step of TMAO production within the gut microbiome.
DMB's primary target is the gut microbiota enzyme choline TMA-lyase (CutC). It functions as a competitive inhibitor that blocks the conversion of dietary choline into trimethylamine (TMA), without killing the gut bacteria [2] [1].
The diagram below illustrates the TMAO production pathway and DMB's inhibition site:
The following table summarizes key preclinical studies demonstrating DMB's efficacy in reducing TMAO and mitigating related pathologies.
| Disease Model | Experimental Protocol | Key Findings & Efficacy Data | Proposed Mechanism |
|---|
| Pressure-Overload Heart Failure (Mice) [3] | • C57BL/6J mice subjected to Aortic Banding (AB). • Treatment: 1% DMB in drinking water for 6 weeks. | • ↓ Plasma TMAO. • ↓ Cardiac hypertrophy & fibrosis. • ↓ Susceptibility to ventricular arrhythmia. | Inhibition of p65 NF-κB and TGF-β1/Smad3 signaling pathways [3]. | | Atherosclerosis (Mice) [2] | • Treatment: DMB dietary supplementation. | • ↓ Plasma TMAO. • ↓ Aortic plaque formation. • No effect on circulating cholesterol. | Inhibition of TMA production, leading to reduced foam cell formation [2]. | | High Salt Diet (HSD)-Induced Hypertension (Rats) [4] | • Sprague-Dawley rats fed 8% NaCl HSD. • Treatment: 1.0% DMB in drinking water for 8 weeks. | • ↓ Plasma & CSF TMAO. • ↓ Blood Pressure. • ↓ Sympathetic drive & neuroinflammation. | Attenuation of neuroinflammation and oxidative stress in the hypothalamic PVN [4]. | | Western-Style Diet (WSD)-Induced Vascular Dysfunction (Mice) [2] | • Mice fed a high-fat, high-sugar diet. • Treatment: DMB supplementation. | • ↓ Plasma TMAO. • Prevention of vascular dysfunction and exercise intolerance. | Suppression of TMAO-induced vascular damage [2]. |
The search results did not contain information on Fluoromethylcholine (FMC). To find relevant studies, you could try the following strategies:
The table below summarizes the core differences in the anti-inflammatory profiles of DMB and Choline based on experimental data.
| Feature | Demethyleneberberine (DMB) | Choline |
|---|---|---|
| Primary Molecular Target | Myeloid differentiation protein-2 (MD-2), a co-receptor of TLR4 [1] | alpha 7-nicotinic acetylcholine receptor (α7nAChR) [2] |
| Key Signaling Pathways Inhibited | TLR4/NF-κB and MAPK signaling [1] [3] [4] | Not typically described as inhibitory; activates the NO/cGMP/KATP pathway in neurons [2] |
| Effect on Pro-inflammatory Cytokines | Reduces TNF-α, IL-1β, IL-6, IFN-γ [1] [3] [4] | Does not inhibit TNF-α, IL-1β, or KC/CXCL1 production [2] |
| Primary Anti-inflammatory Mechanism | Directly suppresses immune cell activation and cytokine production [1] [4] | Modulates neuronal pathways to reduce pain perception (anti-hyperalgesia) without altering inflammation [2] |
| Representative Experimental Models | TNBS-induced colitis, LPS-induced sepsis, Con A-induced autoimmune hepatitis [1] [3] [4] | Carrageenan- and PGE2-induced hyperalgesia, CFA-induced persistent pain [2] |
| Therapeutic Focus in Research | Autoimmune and inflammatory diseases (e.g., IBD, hepatitis) [1] [3] [4] | Inflammatory and post-operative pain management [2] |
Here is a detailed look at the foundational experimental methods used to characterize the effects of these compounds.
The anti-inflammatory efficacy of DMB has been extensively validated in animal models of chronic inflammation and autoimmune disorders.
TNBS-Induced Colitis Model: This model is used to mimic inflammatory bowel disease (IBD) in humans.
Con A-Induced Autoimmune Hepatitis Model: This model is used to study T-cell-mediated liver injury.
Choline's role has been precisely defined in models of inflammatory pain, where it acts as an analgesic rather than a classic anti-inflammatory agent.
Carrageenan-Induced Inflammatory Hyperalgesia Model: This is a standard model for acute inflammatory pain.
PGE2-Induced Hyperalgesia Model: This model tests the direct effect on pain-sensing neurons.
The following diagrams illustrate the distinct pathways through which DMB and Choline exert their effects.
The following table consolidates key experimental findings from recent studies on DMB's effects in different models of cardiac injury.
| Experimental Model | DMB Treatment Protocol | Key Findings on Cardiac Remodeling & Function | Primary Proposed Mechanism | Citation |
|---|---|---|---|---|
| Western Diet-Induced Obese Mice (in vivo) | 1.0% in drinking water for 8 weeks | ↓ Plasma TMAO; prevented cardiac systolic/diastolic dysfunction; ↓ cardiac inflammation (TNF-α, IL-1β) and fibrosis. | Inhibition of gut microbiota-dependent TMAO production [1] | |
| Permanent Coronary Artery Ligation (MI) (in vivo) | 3 times/week for 2 weeks, starting post-MI | ↓ Adverse LV remodeling; ↑ ejection fraction & fractional shortening; ↓ interstitial fibrosis; ↓ immune cell infiltration. | GLP1R agonist → Parkin-mediated mitophagy & mitochondrial biogenesis [2] | |
| Permanent Coronary Artery Ligation in Parkin KO Mice (in vivo) | 3 times/week for 2 weeks, starting post-MI | Loss of cardioprotective effects (no reduction in fibrosis or improvement in function). | Dependent on Parkin protein [2] | |
| H9C2 Cardiomyoblasts (in vitro) | Cell culture treatment | ↑ Autophagic & mitophagic flux; ↓ mitochondrial membrane potential; induced mitochondrial fragmentation. | Direct, cell-autonomous activation of mitophagy [2] |
For researchers looking to replicate or build upon these findings, here are the detailed methodologies used in the cited studies.
The research indicates that DMB protects against cardiac remodeling through two primary, distinct pathways, illustrated below.
| Feature | Atherosclerosis Model | Arthritis (CIA) Model |
|---|---|---|
| Demonstrated Efficacy | Yes, reduces plaque progression [1] [2] | Yes, significant (>50%) reduction in disease severity [3] [4] |
| Effect on TMAO | Reduces plasma TMAO levels [1] | No reduction in cecal TMA or serum TMAO [3] [4] |
| Primary Mechanism of Action | Non-lethal inhibitor of gut microbial TMA lyase, blocking TMA/TMAO production [1] [2] | Independent of TMA lyase inhibition. Acts via a host-derived metabolite, 3,3-dimethylbutyrate (DMBut), which has direct immunomodulatory effects [3] [4] |
| Impact on Gut Microbiome | Alters bacterial composition, reducing TMA-producing families [3] | Only minor changes; effect is independent of the microbiome [4] |
| Key Supporting Experimental Data | Reduced aortic plaque in ApoE-/- mice; lowered plasma TMAO [1] | Reduced arthritis score and pro-inflammatory cytokines (e.g., IL-6, TNF-α) in CIA mice; efficacy of DMBut confirmed [3] [4] |
The different mechanisms of action were uncovered through distinct experimental approaches.
The link between DMB and TMAO inhibition in atherosclerosis is well-established in the literature. The general protocol, as referenced in the studies, involves [1] [2]:
The discovery of DMB's TMAO-independent mechanism in arthritis (Collagen-Induced Arthritis - CIA) is detailed in recent preclinical studies [3] [4]:
The following diagram illustrates the two distinct pathways through which DMB exerts its effects in these diseases.
The experimental data reveals a critical divergence in DMB's action:
For researchers, this means:
| Drug Class | Primary Molecular Target | Key Mechanism of Action | Main Lipid/Lipoprotein Effects |
|---|---|---|---|
| Statins [1] [2] [3] | HMG-CoA Reductase [4] | Inhibits the rate-limiting enzyme in hepatic cholesterol synthesis; increases hepatic LDL receptor expression [3]. | Significantly reduces LDL-C [1] [2]. |
| PPAR-α Agonists (Fibrates) [5] [6] [7] | PPAR-α (Peroxisome Proliferator-Activated Receptor-Alpha) [5] [6] | Activates PPAR-α, regulating gene expression in lipid metabolism [6]. | Reduces triglycerides; increases HDL-C [6] [7]. |
| PPAR-γ Agonists (TZDs) [5] [6] | PPAR-γ (Peroxisome Proliferator-Activated Receptor-Gamma) [5] [6] | Activates PPAR-γ, improving insulin sensitivity; exerts anti-inflammatory effects in the vessel wall [6]. | Modest effect on LDL-C; can increase HDL-C [6]. |
| PPAR-δ Agonists [5] [6] | PPAR-δ (Peroxisome Proliferator-Activated Receptor-Delta) [5] [6] | Activates PPAR-δ, shifting body's fuel preference from glucose to lipids; promotes fatty acid oxidation [5] [6]. | Increases HDL-C; reduces triglycerides [6]. |
| Cholesterol Absorption Inhibitor (Ezetimibe) [1] [8] [4] | NPC1L1 (Niemann-Pick C1-Like 1) [8] | Inhibits cholesterol absorption at the brush border of the small intestine [4]. | Reduces LDL-C [1] [8]. |
| Dual & Pan PPAR Agonists [5] [6] | Multiple PPAR isoforms (α/γ, α/δ, or α/γ/δ) [5] [6] | Simultaneously activates two or all three PPAR subtypes, aiming for a broader effect on metabolic parameters [5] [6]. | Varies by specific profile (e.g., reduce TG and LDL-C, increase HDL-C) [6]. |
For researchers, understanding the experimental evidence behind these mechanisms is crucial. Below are some key findings and methodologies.
A pivotal mechanism by which statins induce plaque regression is through the suppression of local macrophage proliferation in the plaque, driven primarily by lipid-lowering [3].
PPAR agonists exert atheroprotective effects partly by modulating the inflammatory phenotype of macrophages within the plaque [6].
The following diagram outlines a generalized experimental workflow for investigating the mechanisms of anti-atherosclerotic drugs, integrating the protocols mentioned above.
Since information on "DMB" is unavailable in the current search, you may need to take the following steps to complete your comparison guide:
The table below summarizes the fundamental characteristics of DMB compared to broader dietary approaches for reducing TMAO.
| Feature | Inhibitor: 3,3-Dimethyl-1-Butanol (DMB) | Dietary Interventions |
|---|---|---|
| Mechanism of Action | Non-lethal, competitive inhibition of microbial TMA-lyase enzymes (e.g., CutC) [1] [2]. | Modifies substrate availability (precursors like choline/L-carnitine) or shifts overall gut microbiota composition [3] [4]. |
| Molecular Target | Specific bacterial enzymes involved in TMA production [1]. | Dietary habits and gut microbial ecology; no single molecular target [3]. |
| Primary Effect | Directly blocks TMA generation from dietary precursors [2]. | Reduces TMAO by limiting precursor intake or promoting beneficial bacteria that compete with TMA producers [4]. |
| Key Advantage | Targeted action; independent of drastic dietary change; effective even with high precursor intake [1] [2]. | Holistic health benefits; safer profile (food-based); potential for long-term sustainability [3]. |
| Key Limitation | Still primarily in preclinical investigation; long-term safety and efficacy in humans require further study [2] [5]. | Effects can be inconsistent and highly dependent on individual gut microbiota composition (personalized response) [6] [3]. |
The following table outlines key experimental findings and methodologies from published studies on DMB and dietary interventions.
| Intervention | Experimental Model & Protocol | Key Efficacy Data & Outcomes |
|---|
| DMB | Model: C57BL/6N mice fed a Western-style diet (high fat, high sugar) [1]. Protocol: 1% (vol/vol) DMB in drinking water for 8 weeks [1]. | • Attenuated Western-diet-induced endothelial dysfunction and aortic stiffening [1]. • Fully prevented the progressive increase in aortic pulse wave velocity (aPWV) [1]. | | DMB | Model: C57BL/6J male mice with pressure-overload-induced Heart Failure (HF) via aortic banding (AB) [2]. Protocol: 0.12% (vol/vol) DMB in drinking water for 6 weeks post-AB [2]. | • Improved cardiac function (LVEF, +dP/dt) [2]. • Attenuated cardiac structural and electrical remodeling [2]. • Mechanism linked to regulating TGF-β1/Smad3 and p65 NF-κB signaling pathways [2]. | | DMB | Model: Sprague-Dawley rats with myocardial infarction (MI)-induced HF [5]. Protocol: 1.0% DMB in drinking water for 8 weeks post-MI [5]. | • Ameliorated MI-induced HF, improved lung congestion, and reduced left ventricular remodeling [5]. • Mechanism associated with inhibiting interleukin-8 (IL-8) secretion [5]. | | Vegan Diet | Model: Human trial with 23 subjects with overweight/obesity and dysglycemia [3]. Protocol: 8-week vegan diet, no calorie restriction, with dietitian support [3]. | • 47% reduction in plasma TMAO levels after 1 week [3]. • Plasma TMAO reduction sustained at 8 weeks [3]. | | Prebiotics & Phytochemicals | Model: Meta-analysis of 41 animal and clinical studies [4]. Protocol: Various interventions (e.g., polyphenols, alkaloids, prebiotic fibers) [4]. | • Significantly reduced serum TMAO in animals (SMD = -2.31) and in clinical trials (SMD = -0.82) [4]. • Interventions altered gut microbiota alpha- and beta-diversity, increasing genera like Akkermansia and Bifidobacterium [4]. |
The following diagram, generated using Graphviz DOT language, illustrates the metaorganismal pathway of TMAO formation and the distinct points of intervention for DMB and dietary strategies.
This diagram highlights the "gut-heart axis," showing how TMAO is produced from dietary precursors by gut bacteria and converted in the liver before promoting cardiovascular disease. DMB acts directly in the gut to inhibit the bacterial enzymes that produce TMA, while dietary strategies work further upstream by modulating the intake of precursors and the gut environment itself [6] [7].
Based on the current evidence, here are the strategic implications for each approach:
The table below compares DMB with other types of interventions aimed at modulating the gut microbiome to reduce TMAO.
| Intervention Type | Example Substances | Primary Mechanism of Action | Reported Efficacy (TMAO Reduction) | Key Supporting Experimental Models |
|---|---|---|---|---|
| Non-lethal Microbial Inhibitor | 3,3-dimethyl-1-butanol (DMB) | Non-lethally inhibits microbial choline TMA-lyase (CutC), reducing TMA production [1] [2]. | ~60% reduction in plasma TMAO in choline-fed mice; attenuated platelet hyperresponsiveness and thrombosis risk [2]. | In vitro microbial cultures; ApoE−/− mice on high-choline diet; C57BL/6J mice for thrombosis models [1] [2]. |
| Potent Mechanism-Based Inhibitor | Iodomethylcholine (IMC) | Acts as a mechanism-based "suicide substrate" for CutC, causing irreversible enzyme inhibition without microbial death [2]. | Single oral dose reduced plasma TMAO for up to 3 days in mice; IC50 ~10,000x more potent than DMB in vitro [2]. | Recombinant CutC/D lysate assays; whole-cell P. mirabilis; polymicrobial human fecal cultures; mouse models [2]. |
| Prebiotics & Phytochemicals | Fructooligosaccharides, Berberine, various polyphenols | Modulate gut microbiota composition (e.g., increase Akkermansia, Bifidobacterium); may suppress TMA-lyase activity or hepatic FMO3 [3]. | Significant reduction in animal studies (SMD = -2.31) and clinical trials (SMD = -0.82) per meta-analysis [3]. | Numerous randomized controlled trials (RCTs) in humans and induced-disease models in animals [3]. |
| Personalized Dietary Intervention | Personalized Postprandial Glucose-Targeting (PPT) Diet | Machine-learning guided diet reshapes gut microbiome composition and function, increasing diversity and beneficial SCFA-producing bacteria [4]. | Improved host glycemic control; mediated through broader changes in gut microbiome structure and metabolites, not specifically TMAO [4]. | 6-month clinical trial in 200 pre-diabetic individuals, with multi-omics analysis (gut microbiome, serum metabolites) [4]. |
To help you evaluate the evidence, here are the key methodologies from foundational DMB studies.
The following diagram, generated using Graphviz, illustrates the TMAO production pathway and the specific points targeted by the different interventions discussed.
This diagram shows that DMB and IMC act directly and selectively on the gut microbial enzyme TMA-lyase, while prebiotics and phytochemicals have a broader, indirect effect on the microbial community. The pathway culminates in increased levels of TMAO, which elevate the risk for cardiometabolic diseases [3] [1] [2].
When considering DMB for research or development, its unique value lies in:
Flammable